Benzenepropanoic acid, 4-cyano-3-((2R)-3-((2-(2,3-dihydro-1H-inden-2-yl)-1,1-dimethylethyl)amino)-2-hydroxypropoxy)-, hydrochloride (1:1)
Overview
Description
SB-423562 is a calcium-sensing receptor antagonist potentially for the treatment of autosomal dominant hypocalcemia
Scientific Research Applications
Polymorphic Characterization
In a study by Vogt et al. (2013), two polymorphic forms of a compound closely related to Benzenepropanoic acid were analyzed using spectroscopic and diffractometric techniques. This research highlights the challenges in characterizing polymorphic pharmaceutical compounds and the importance of detailed analysis for understanding their properties and potential applications (Vogt, Williams, Johnson, & Copley, 2013).
Synthesis of Novel Compounds
Research conducted by Rosowsky et al. (1969) and Guo-ping (2005) focuses on the synthesis of novel compounds using derivatives of Benzenepropanoic acid. These studies contribute to the field of medicinal chemistry, exploring new pathways for synthesizing potentially therapeutic agents (Rosowsky, Dey, Battaglia, & Modest, 1969); (Li Guo-ping, 2005).
Drug Development and Pharmacology
Studies by Croci et al. (2007) and Shaojie (2004) involve the development and characterization of compounds for pharmacological applications, illustrating the relevance of Benzenepropanoic acid derivatives in drug discovery and development (Croci, Cecchi, Marini, Rouget, Viviani, Germain, Guagnini, Fradin, Descamps, Pascal, Advenier, Breuiller-Fouché, Leroy, & Bardou, 2007); (W. Shaojie, 2004).
Mechanism-Based Inactivation and Receptor Agonism
Research by Mobashery et al. (1990) explores the use of a compound similar to Benzenepropanoic acid as a mechanism-based inactivator for enzymes, providing insight into enzyme inhibition and drug action (Mobashery, Ghosh, Tamura, & Kaiser, 1990). Additionally, Guan et al. (2016) investigated indene derivatives, which are structurally related to Benzenepropanoic acid, as retinoic acid receptor α agonists, highlighting their potential in therapeutic applications (Guan, Luo, He, Hu, & Ying, 2016).
Corrosion Inhibition
Saady et al. (2018) studied indanone derivatives, related to Benzenepropanoic acid, for their anti-corrosive properties on mild steel, demonstrating the compound's utility in industrial applications (Saady, El-hajjaji, Taleb, Alaoui, Biache, Mahfoud, Alhouari, Hammouti, Chauhan, & Quraishi, 2018).
properties
CAS RN |
351490-72-7 |
---|---|
Molecular Formula |
C26H33ClN2O4 |
Molecular Weight |
473.01 |
IUPAC Name |
3-[4-cyano-3-[(2R)-3-[[1-(2,3-dihydro-1H-inden-2-yl)-2-methylpropan-2-yl]amino]-2-hydroxypropoxy]phenyl]propanoic acid;hydrochloride |
InChI |
InChI=1S/C26H32N2O4.ClH/c1-26(2,14-19-11-20-5-3-4-6-21(20)12-19)28-16-23(29)17-32-24-13-18(8-10-25(30)31)7-9-22(24)15-27;/h3-7,9,13,19,23,28-29H,8,10-12,14,16-17H2,1-2H3,(H,30,31);1H/t23-;/m1./s1 |
InChI Key |
WVXHWCHBKCXTJA-GNAFDRTKSA-N |
SMILES |
CC(C)(CC1CC2=CC=CC=C2C1)NCC(COC3=C(C=CC(=C3)CCC(=O)O)C#N)O.Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
NPSP-795; SB-423562; SB-423562-A; SHP-635; SB-423562A; NPSP795; SB423562; SB423562A; SHP635; SB423562A; NPSP 795; SB 423562; SB 423562 A; SHP 635; SB 423562A |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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